molecular formula C9H12O3 B13469106 2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate

2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate

Cat. No.: B13469106
M. Wt: 168.19 g/mol
InChI Key: CPMQPPJFPHECST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It is a derivative of cyclobutane, featuring a methylidene group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate typically involves the reaction of 3-methylidenecyclobutanone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) in a basic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate is unique due to its combination of a cyclobutane ring, a methylidene group, and an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

[2-(3-methylidenecyclobutyl)-2-oxoethyl] acetate

InChI

InChI=1S/C9H12O3/c1-6-3-8(4-6)9(11)5-12-7(2)10/h8H,1,3-5H2,2H3

InChI Key

CPMQPPJFPHECST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1CC(=C)C1

Origin of Product

United States

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